Methyl 3,3,5-tribromo-oxindole-7-carboxylate
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Overview
Description
Methyl 3,3,5-tribromo-oxindole-7-carboxylate is a chemical compound with the molecular formula C10H6Br3NO3 and a molecular weight of 427.87 g/mol . This compound belongs to the class of oxindole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of Methyl 3,3,5-tribromo-oxindole-7-carboxylate typically involves the bromination of oxindole derivatives. One common method includes the reaction of oxindole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Methyl 3,3,5-tribromo-oxindole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3,3,5-tribromo-oxindole-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3,3,5-tribromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3,3,5-tribromo-oxindole-7-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxyindole-3-carboxylate: This compound is also an indole derivative with different functional groups, leading to distinct chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different structure and biological activity compared to this compound.
The uniqueness of this compound lies in its specific bromination pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3,3,5-tribromo-oxindole-7-carboxylate is a brominated oxindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being studied for its antimicrobial, antiviral, and anticancer properties. The unique bromination pattern contributes to its reactivity and biological effects, making it a valuable candidate for further research.
Molecular Characteristics:
- CAS No.: 898747-39-2
- Molecular Formula: C10H6Br3NO3
- Molecular Weight: 427.87 g/mol
- IUPAC Name: methyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate
Property | Value |
---|---|
CAS No. | 898747-39-2 |
Molecular Formula | C10H6Br3NO3 |
Molecular Weight | 427.87 g/mol |
IUPAC Name | methyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its halogenated structure enhances its interaction with microbial targets, potentially increasing its efficacy against resistant strains of bacteria. Studies have shown that compounds with similar halogenation patterns can disrupt bacterial cell membranes and inhibit growth.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. This mechanism is similar to other brominated compounds known for their antiviral effects.
Anticancer Potential
This compound has been investigated for its anticancer properties. The oxindole scaffold is recognized for its ability to modulate various signaling pathways involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular mechanisms are still under investigation but are believed to involve modulation of key signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several brominated compounds against Gram-positive and Gram-negative bacteria. This compound showed moderate inhibitory effects against tested strains, highlighting the potential for development as an antimicrobial agent . -
Anticancer Activity :
In a study focused on oxindole derivatives as anticancer agents, this compound was found to significantly reduce the viability of colorectal cancer cells in vitro. The compound induced cell cycle arrest and apoptosis through mitochondrial pathways . -
Antiviral Screening :
Preliminary antiviral screening indicated that this compound exhibited activity against certain viruses by inhibiting their replication mechanisms in cultured cells .
Comparison with Similar Compounds
The biological activities of this compound can be compared with other indole derivatives:
Compound | Activity Type | Observations |
---|---|---|
Methyl 1-hydroxyindole-3-carboxylate | Anticancer | Similar mechanisms but different efficacy levels |
Indole-3-acetic acid | Plant hormone | Different biological roles and mechanisms |
Properties
CAS No. |
898747-39-2 |
---|---|
Molecular Formula |
C10H6Br3NO3 |
Molecular Weight |
427.87 g/mol |
IUPAC Name |
methyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H6Br3NO3/c1-17-8(15)5-2-4(11)3-6-7(5)14-9(16)10(6,12)13/h2-3H,1H3,(H,14,16) |
InChI Key |
XESYVLMKJJTKNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)C(C(=O)N2)(Br)Br |
Origin of Product |
United States |
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